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Compound of Interest

Compound Name: Ecenofloxacin

Cat. No.: B064325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of

Pseudomonas aeruginosa to Enrofloxacin, a fluoroquinolone antibiotic. This document details

quantitative susceptibility data, experimental protocols for susceptibility testing, and the key

molecular mechanisms conferring resistance to this important antimicrobial agent.

Quantitative Susceptibility Data
The in vitro activity of Enrofloxacin against Pseudomonas aeruginosa has been evaluated in

numerous studies. The susceptibility is typically quantified by determining the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents

visible growth of a bacterium. Key metrics include the MIC range, MIC₅₀ (the concentration that

inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).
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Study
Type

Isolate
Source

No. of
Isolates

MIC
Range
(µg/mL)

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Referenc
e

Veterinary

Isolates

Small

Animals

(75% otitis

externa)

36 (58.3%

P.

aeruginosa

)

0.125 - 64 1 32 [1]

Aquatic

Isolate

Oreochrom

is niloticus
1 - 1 - [2]

Veterinary

Isolates

Septic

Ocular

Surface

Disease

Not

Specified

Low

susceptibili

ty rate of

25%

- - [3]

Canine

Isolates

Ear

Infections

Not

Specified

46.90%

susceptibili

ty

- - [4]

Canine

Isolates

Skin

Infections

Not

Specified

76.20%

susceptibili

ty

- - [4]

Mechanisms of Enrofloxacin Resistance in
Pseudomonas aeruginosa
Resistance of P. aeruginosa to Enrofloxacin and other fluoroquinolones is primarily mediated by

two main mechanisms: alterations in the target enzymes and overexpression of efflux pumps.

Target Site Mutations
Enrofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes:

DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and

recombination. Mutations in the genes encoding these enzymes, specifically in the quinolone

resistance-determining regions (QRDRs), are a major cause of resistance.
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DNA Gyrase (gyrA and gyrB): DNA gyrase is considered the primary target of

fluoroquinolones in P. aeruginosa. Mutations in the gyrA gene, particularly those leading to

amino acid substitutions at codon 83 (e.g., Thr83→Ile), are frequently observed in resistant

strains.[2][5]

Topoisomerase IV (parC and parE): While DNA gyrase is the primary target, mutations in the

parC gene, which encodes a subunit of topoisomerase IV, can confer higher levels of

resistance, especially when present in conjunction with gyrA mutations.[1][5] Common

mutations in parC involve substitutions at codon 87 (e.g., Ser87→Leu).[2]

The following diagram illustrates the impact of target site mutations on Enrofloxacin resistance.
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Caption: Target site mutations leading to Enrofloxacin resistance.

Overexpression of Efflux Pumps
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P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide

range of antimicrobial agents, including fluoroquinolones, out of the cell. This reduces the

intracellular concentration of the drug, preventing it from reaching its target. Overexpression of

these efflux pumps is a significant mechanism of acquired resistance.

The following diagram illustrates the role of efflux pumps in Enrofloxacin resistance.
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Caption: Efflux pump-mediated Enrofloxacin resistance.

Experimental Protocols for Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of P. aeruginosa to Enrofloxacin

are crucial for reproducible and comparable results. The Clinical and Laboratory Standards

Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)

provide detailed guidelines for these procedures. The most common methods are broth

microdilution, agar dilution, and disk diffusion.

Broth Microdilution
This method determines the MIC in a liquid growth medium.
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Protocol:

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard from a fresh culture of P. aeruginosa.

Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:100 in cation-adjusted Mueller-

Hinton broth (CAMHB).[6]

Plate Preparation: Use a 96-well microtiter plate containing serial twofold dilutions of

Enrofloxacin in CAMHB.

Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final inoculum size

of approximately 5 x 10⁵ CFU/mL.[6]

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits

visible growth of the organism.

The following diagram outlines the workflow for the broth microdilution method.
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Caption: Broth microdilution workflow.

Agar Dilution
This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:
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Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific

concentration of Enrofloxacin.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard.

Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:10 in sterile saline or phosphate-

buffered saline (PBS).[6]

Inoculation: Spot 1 µL of the diluted inoculum onto the surface of each agar plate, resulting in

a final concentration of approximately 10⁴ CFU per spot.[6]

Incubation: Incubate the plates at 35°C for 16-20 hours.

Reading Results: The MIC is the lowest concentration of Enrofloxacin that inhibits visible

bacterial growth.

The following diagram illustrates the workflow for the agar dilution method.
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Caption: Agar dilution workflow.

Disk Diffusion (Kirby-Bauer) Method
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an

antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated

with the antibiotic.
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Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard.

Plate Inoculation: Use a sterile cotton swab to evenly inoculate the entire surface of a

Mueller-Hinton agar plate with the bacterial suspension to create a lawn of bacteria.[7][8]

Disk Application: Aseptically apply an Enrofloxacin disk (typically 5 µg) to the surface of the

agar.[9]

Incubation: Invert the plate and incubate at 35°C for 16-20 hours.

Reading Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the

results as susceptible, intermediate, or resistant based on established CLSI or EUCAST

breakpoints.

The following diagram outlines the workflow for the disk diffusion method.
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Caption: Disk diffusion (Kirby-Bauer) workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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